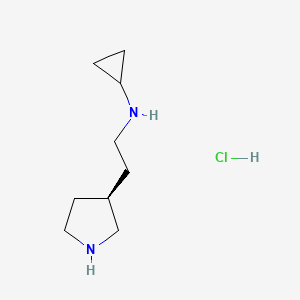
(S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to an amine group, and a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethylamine side chain. The cyclopropane ring is then formed through a cyclopropanation reaction. The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the cyclopropanation step and the employment of automated systems for the purification and crystallization processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- (S)-2-(pyrrolidin-3-yl)ethyl methanesulfonate hydrochloride
Uniqueness
(S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical properties compared to similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C9H19ClN2 |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
N-[2-[(3S)-pyrrolidin-3-yl]ethyl]cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-2-9(1)11-6-4-8-3-5-10-7-8;/h8-11H,1-7H2;1H/t8-;/m0./s1 |
Clave InChI |
VIJVVUYVCZOTFR-QRPNPIFTSA-N |
SMILES isomérico |
C1CNC[C@@H]1CCNC2CC2.Cl |
SMILES canónico |
C1CC1NCCC2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

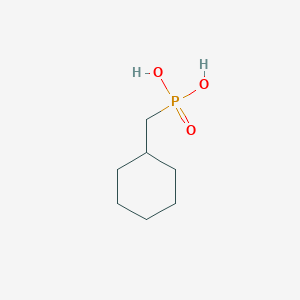
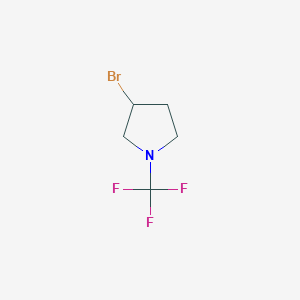

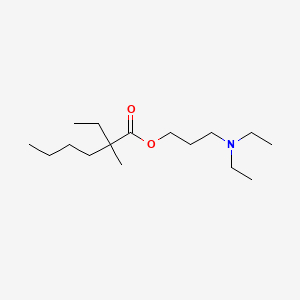
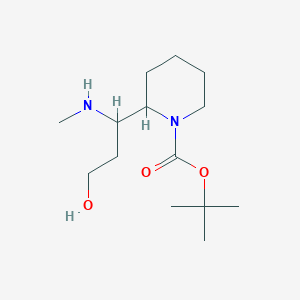

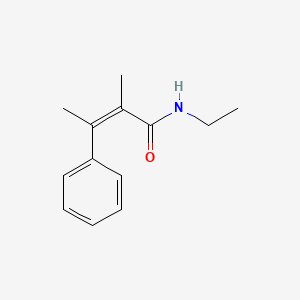
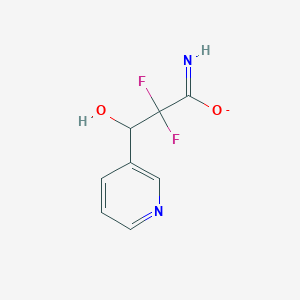
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)

![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
